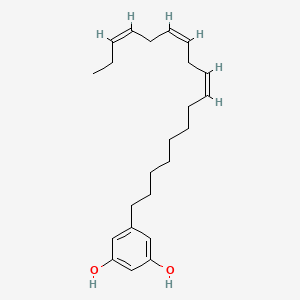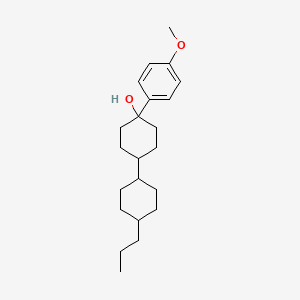
N,N'-Dicyanourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Dicyanourea is an organic compound characterized by the presence of two cyano groups attached to a urea molecule
准备方法
Synthetic Routes and Reaction Conditions: N,N’-Dicyanourea can be synthesized through several methods. One common approach involves the reaction of cyanogen chloride with urea under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Dicyanourea may involve the continuous flow of reactants through a reactor, with careful monitoring of temperature and pressure to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: N,N’-Dicyanourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert N,N’-Dicyanourea into simpler compounds.
Substitution: The cyano groups in N,N’-Dicyanourea can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield cyanamide derivatives, while reduction can produce amines.
科学研究应用
N,N’-Dicyanourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Research has explored its potential as an enzyme inhibitor.
Medicine: Studies are investigating its use in drug development, particularly for its potential antiviral and anticancer properties.
Industry: N,N’-Dicyanourea is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N,N’-Dicyanourea exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
N,N’-Dicyanourea can be compared to other compounds with similar structures, such as:
Cyanamide: Both compounds contain cyano groups, but N,N’-Dicyanourea has two cyano groups attached to a urea molecule, making it more versatile in certain reactions.
Urea: While urea lacks cyano groups, it shares the central carbonyl group with N,N’-Dicyanourea, allowing for some similar reactivity.
Dicyandiamide: This compound also contains cyano groups and is used in similar applications, but its structure and reactivity differ from N,N’-Dicyanourea.
The uniqueness of N,N’-Dicyanourea lies in its dual cyano groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
82490-04-8 |
|---|---|
分子式 |
C3H2N4O |
分子量 |
110.07 g/mol |
IUPAC 名称 |
1,3-dicyanourea |
InChI |
InChI=1S/C3H2N4O/c4-1-6-3(8)7-2-5/h(H2,6,7,8) |
InChI 键 |
IGDVUCTVYWYQBS-UHFFFAOYSA-N |
规范 SMILES |
C(#N)NC(=O)NC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


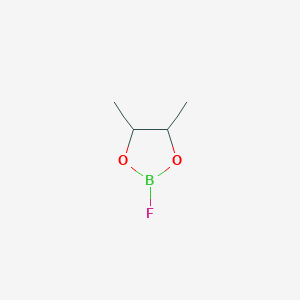
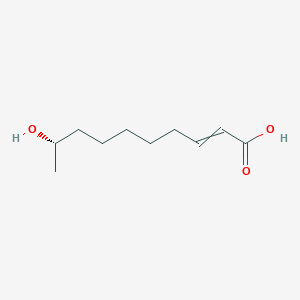


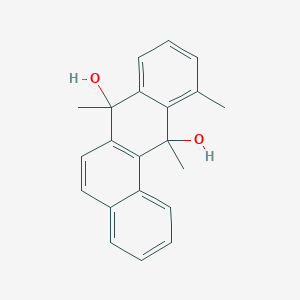
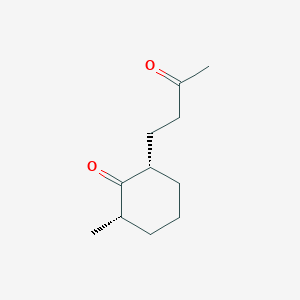
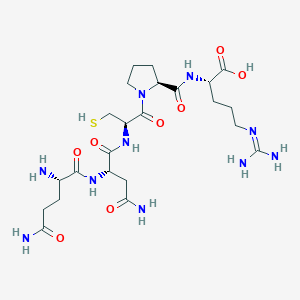
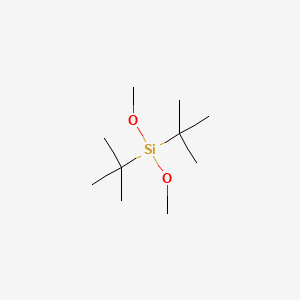
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)

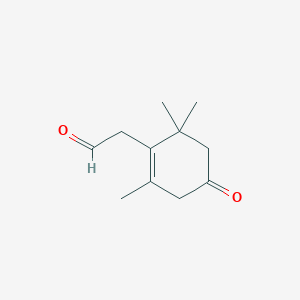
![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/structure/B14422198.png)
